6-Methyl-1H-indazole-3-carbaldehyde
Description
Significance of Indazole Heterocycles in Contemporary Medicinal Chemistry Research
Indazole, a bicyclic molecule composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the development of new pharmaceuticals. nih.govbenthamscience.com Its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial properties. nih.govnih.govnih.govresearchgate.net The structural rigidity and the presence of nitrogen atoms in the indazole ring system allow for specific interactions with biological macromolecules, making it a "privileged scaffold" in drug discovery. nih.govresearchgate.net This means that the indazole core is a recurring motif in molecules that have shown biological activity, suggesting an inherent propensity to bind to protein targets. researchgate.net Researchers have successfully developed indazole-based compounds that act as kinase inhibitors, which are crucial in cancer therapy, and as agents targeting various receptors in the central nervous system. nih.govrsc.orgnih.gov
The 1H-Indazole-3-Carbaldehyde Motif as a Privileged Synthetic Intermediate in Chemical Biology
Within the broader class of indazoles, the 1H-indazole-3-carbaldehyde motif is a particularly valuable synthetic intermediate. rsc.orgnih.gov The aldehyde group at the 3-position is a versatile chemical handle that can be readily transformed into a wide range of other functional groups. nih.gov This allows chemists to systematically modify the indazole scaffold and explore the structure-activity relationships of the resulting derivatives. For instance, the aldehyde can undergo condensation reactions, be oxidized to a carboxylic acid, or be reduced to an alcohol, providing access to a diverse library of compounds for biological screening. nih.govresearchgate.net This synthetic accessibility has made 1H-indazole-3-carbaldehydes key starting materials for the synthesis of complex molecules with potential therapeutic applications. rsc.orgnih.gov
Trajectories of Academic Inquiry and Research Focus on 6-Methyl-1H-indazole-3-carbaldehyde
The introduction of a methyl group at the 6-position of the 1H-indazole-3-carbaldehyde scaffold, to give this compound, offers an additional point of molecular diversity. The position and electronic nature of this substituent can influence the compound's physical properties and its interaction with biological targets. Academic research on this compound has focused on its synthesis and its use as a precursor for more complex molecules. The presence of the methyl group can subtly alter the reactivity of the indazole ring and the aldehyde function, leading to new synthetic possibilities. Furthermore, the exploration of the biological activities of derivatives of this compound is an active area of investigation, with the aim of discovering novel compounds with improved potency and selectivity for various therapeutic targets.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 885518-98-9 |
| Molecular Formula | C9H8N2O |
| IUPAC Name | This compound |
| InChI Key | MFQJCMCRICBIOP-UHFFFAOYSA-N |
Table 1: Key physicochemical identifiers for this compound. sigmaaldrich.com
Synthetic Approaches to Indazole-3-carbaldehydes
A common and efficient method for the synthesis of 1H-indazole-3-carboxaldehyde derivatives involves the nitrosation of indoles. rsc.orgnih.govrsc.org This reaction proceeds under mild conditions and can tolerate a variety of functional groups on the indole (B1671886) starting material. nih.govrsc.org The process typically involves treating the indole with a nitrosating agent, such as sodium nitrite (B80452), in a slightly acidic medium. nih.gov This leads to the formation of a nitroso-intermediate which then rearranges to the indazole-3-carbaldehyde. nih.gov This method has been optimized to provide high yields of the desired product. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQJCMCRICBIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595804 | |
| Record name | 6-Methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-98-9 | |
| Record name | 6-Methyl-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies for 6 Methyl 1h Indazole 3 Carbaldehyde
Transformations of the Aldehyde Functionality at C3
The aldehyde group is a key functional handle, enabling a variety of chemical transformations to introduce diverse structural motifs. rsc.orgrsc.orgnih.gov
Formation of Alkenes via Knoevenagel and Wittig Condensations
The aldehyde at the C3 position of the indazole ring readily undergoes condensation reactions to form alkenes. These reactions are fundamental in carbon-carbon bond formation.
The Knoevenagel condensation involves the reaction of the aldehyde with active methylene (B1212753) compounds. This reaction provides a pathway to synthesize various alkene derivatives. rsc.orgrsc.orgnih.gov
The Wittig reaction offers another powerful method for olefination, reacting the aldehyde with a phosphonium (B103445) ylide (Wittig reagent) to produce an alkene. rsc.orgrsc.orgnih.govwikipedia.org This reaction is particularly useful for introducing a methylene group. wikipedia.org The nature of the ylide, whether stabilized or non-stabilized, influences the stereochemistry of the resulting alkene. organic-chemistry.org Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide. wikipedia.orgmasterorganicchemistry.com
Cyclization Reactions to Diverse Heteroaromatic Compounds (e.g., Oxazoles, Thiazoles, Benzimidazoles, Isoindazoles)
The aldehyde functionality of 6-methyl-1H-indazole-3-carbaldehyde is a crucial starting point for the synthesis of various fused and appended heterocyclic systems. rsc.orgrsc.orgnih.gov
Oxazoles: The synthesis of oxazole (B20620) derivatives can be achieved through various methods starting from aldehydes. One common approach is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC) in the presence of a base. nih.govijpsonline.com This reaction proceeds via a [3+2] cycloaddition to form a 5-substituted oxazole. nih.gov Another method involves the condensation of the aldehyde with serine, followed by oxidation of the resulting oxazolidine (B1195125) to yield a 2,4-disubstituted oxazole. researchgate.net
Thiazoles: Thiazole (B1198619) rings can be constructed from aldehydes through reactions like the Hantzsch thiazole synthesis. youtube.comresearchgate.net This typically involves the reaction of an α-halocarbonyl compound with a thioamide. youtube.com The aldehyde can be a precursor to one of these components.
Benzimidazoles: Benzimidazole synthesis often involves the condensation of an aldehyde with an o-phenylenediamine (B120857) derivative. nih.govorganic-chemistry.orgnih.gov This reaction can be catalyzed by various reagents, including sodium hexafluoroaluminate (Na₃AlF₆). nih.gov The reaction mechanism is believed to involve the interaction of the catalyst with the carbonyl group, facilitating the cyclization. nih.gov
Isoindazoles: The aldehyde group can also participate in cyclization reactions to form isoindazole structures. rsc.orgrsc.orgnih.gov
Reduction to Secondary Alcohols and Amines
The aldehyde group can be readily reduced to afford the corresponding secondary alcohol or amine, providing further avenues for derivatization. rsc.orgrsc.orgnih.gov
Reduction to Secondary Alcohols: The reduction of the aldehyde to a primary alcohol can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.
Reductive Amination to Secondary Amines: The aldehyde can be converted to a secondary amine through reductive amination. This process involves the initial formation of an imine by reaction with a primary amine, followed by reduction of the imine in situ.
C-Functionalization of the Indazole Core
Beyond the aldehyde group, the indazole ring itself can be functionalized, allowing for the introduction of a wide range of substituents.
Alkylation and Arylation
The nitrogen atoms of the indazole ring can be alkylated or arylated. For instance, N1-methylation can be achieved using methylating agents like dimethyl sulfate (B86663) or iodomethane (B122720) in the presence of a base. google.com Arylation of the indazole nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions.
Alkoxylation, Amination, Halogenation, and Phosphonylation
The indazole core can undergo various substitution reactions to introduce diverse functional groups.
Alkoxylation: The introduction of alkoxy groups can be achieved through nucleophilic aromatic substitution reactions on halo-substituted indazoles.
Amination: Amino groups can be introduced onto the indazole ring. For example, 3-aminoindazoles can be synthesized from 2-halobenzonitriles via cyclization with hydrazine (B178648). nih.gov
Halogenation: The indazole ring can be halogenated using reagents like N-bromosuccinimide (NBS) or bromine. nih.gov The regioselectivity of the halogenation can be influenced by the reaction conditions and the existing substituents on the ring. nih.gov
Phosphonylation: The synthesis of indazole-3-phosphonates has been reported, combining the indazole scaffold with a phosphonate (B1237965) group. orgsyn.org
Advanced Spectroscopic Characterization Techniques for Research on 6 Methyl 1h Indazole 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural analysis of 6-Methyl-1H-indazole-3-carbaldehyde, providing detailed information about the proton and carbon framework, as well as the chemical environment of the nitrogen atoms within the heterocyclic ring.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the specific arrangement of protons in the molecule. The spectrum of this compound shows distinct signals for the aldehydic proton, the aromatic protons on the benzene (B151609) ring, the N-H proton of the indazole ring, and the methyl group protons.
The aldehydic proton (CHO) is highly deshielded due to the electron-withdrawing nature of the oxygen atom and typically appears as a sharp singlet at approximately 10.2 ppm. The N-H proton is also significantly deshielded and often appears as a broad singlet at a very downfield chemical shift, frequently above 14 ppm in a non-protic solvent like DMSO-d₆, which is characteristic of indazoles. nih.gov
The protons on the benzene portion of the indazole ring (H4, H5, and H7) exhibit chemical shifts and coupling patterns that are dependent on their position relative to the methyl and aldehyde groups. Based on data from analogous substituted indazole-3-carbaldehydes, the following assignments can be predicted: nih.gov
H4: This proton, being adjacent to the pyrazole (B372694) ring, typically resonates around 8.1 ppm.
H5: This proton is ortho to the methyl group and would likely appear as a doublet around 7.2-7.3 ppm.
H7: This proton is often observed as a singlet or a narrow doublet around 7.9-8.0 ppm.
The methyl group (CH₃) protons at the C6 position give rise to a characteristic singlet in the upfield region of the spectrum, typically around 2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 1-NH | >14.0 | Broad Singlet |
| 3-CHO | ~10.2 | Singlet |
| H4 | ~8.1 | Doublet |
| H5 | ~7.25 | Doublet |
| H7 | ~7.95 | Singlet |
| 6-CH₃ | ~2.5 | Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton. The chemical shifts are sensitive to the electronic environment of each carbon atom, making it a powerful tool for structural confirmation and for differentiating between the thermodynamically favored 1H-indazole and the less stable 2H-indazole tautomers. researchgate.netresearchgate.net
The spectrum of this compound will display nine distinct signals corresponding to its nine carbon atoms. The aldehydic carbon (C=O) is the most deshielded, appearing significantly downfield at approximately 187 ppm. nih.gov The carbons of the indazole ring system resonate in the aromatic region (typically 110-145 ppm), with their precise shifts influenced by the substituents. The methyl carbon is the most shielded, appearing upfield around 21-22 ppm.
Analysis of ¹³C NMR data from closely related compounds, such as 5-bromo- and 7-methyl-1H-indazole-3-carboxaldehyde, allows for the prediction of the chemical shifts for the 6-methyl derivative. nih.gov The position of the C3 signal is particularly useful for identifying the substitution pattern on the pyrazole ring. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 (Aldehyde) | ~187 |
| C3a | ~122 |
| C4 | ~121 |
| C5 | ~128 |
| C6 | ~138 |
| C7 | ~111 |
| C7a | ~142 |
| 6-CH₃ | ~21.5 |
Nitrogen NMR, particularly ¹⁵N NMR, is a highly effective technique for probing the electronic environment of the nitrogen atoms in the indazole ring. Although less common than ¹H and ¹³C NMR due to lower sensitivity, it provides invaluable information for distinguishing between N1 and N2 substituted isomers and tautomers. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule and the nature of its chemical bonds.
The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its functional groups. nih.gov
N-H Stretching: A broad band in the region of 3200-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring, often broadened due to hydrogen bonding. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aldehydic C-H stretch typically shows two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹. Aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band around 1660-1675 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the aldehyde. nih.govnih.gov This is one of the most intense and easily identifiable peaks in the spectrum.
C=C and C=N Stretching: Vibrations associated with the aromatic and pyrazole rings (C=C and C=N stretching) occur in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for analyzing the symmetric vibrations of the aromatic ring system.
Table 3: Characteristic IR Absorption Frequencies for this compound.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H | Stretching | 3200 - 3300 | Medium, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aldehyde) | Stretching | ~2850, ~2750 | Weak |
| C=O (Aldehyde) | Stretching | 1660 - 1675 | Strong, Sharp |
| C=C / C=N (Ring) | Stretching | 1450 - 1600 | Medium to Strong |
The presence of an N-H group (a hydrogen bond donor) and two potential acceptor sites (the pyridine-like N2 atom and the aldehyde oxygen) allows this compound to form intermolecular hydrogen bonds in the solid state and in concentrated solutions. researchgate.net These interactions can significantly influence the molecule's physical properties.
Vibrational spectroscopy is a key tool for studying these interactions. The position and shape of the N-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the N-H stretch appears as a sharper band at a higher frequency. As intermolecular hydrogen bonds form, the band shifts to a lower frequency (a red shift) and becomes broader and more intense. By comparing spectra recorded under different conditions (e.g., varying concentration or temperature), the extent and nature of hydrogen bonding can be investigated.
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight of a compound and can provide insights into its elemental composition and structure through fragmentation patterns. In the analysis of this compound, MS serves as a primary tool for confirming the mass of the synthesized molecule, which has a molecular formula of C₉H₈N₂O and a molecular weight of approximately 160.17 g/mol . chemicalbook.com
High-Resolution Mass Spectrometry (HRMS) is a highly precise variant of MS that can measure the mass of a molecule with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions.
For this compound (C₉H₈N₂O), the theoretical exact mass of the neutral molecule is 160.0637 Da. In HRMS analysis, the compound is typically ionized, for example, by deprotonation to form the [M-H]⁻ ion in negative ion mode. The calculated exact mass for this ion ([C₉H₇N₂O]⁻) is 159.0558 m/z. Experimental analysis of a closely related isomer, 7-Methyl-1H-indazole-3-carboxaldehyde, using electrospray ionization (ESI) in negative mode (ESI-), yielded an experimental m/z of 159.0556, which corresponds well with its calculated mass. rsc.org Such close agreement between the calculated and found mass provides unambiguous confirmation of the molecular formula. rsc.orgnih.gov
| Compound | Molecular Formula | Ion | Calculated m/z | Observed m/z | Technique |
|---|---|---|---|---|---|
| This compound | C₉H₈N₂O | [M-H]⁻ | 159.0558 | N/A | Theoretical |
| 7-Methyl-1H-indazole-3-carboxaldehyde | C₉H₈N₂O | [M-H]⁻ | 159.0558 | 159.0556 | HRMS (ESI-) |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to map the electron density and thereby deduce atomic positions, bond lengths, bond angles, and torsional angles. This provides a definitive solid-state structure of the molecule.
While a specific crystal structure for this compound is not publicly available, analysis of closely related indazole derivatives provides insight into the expected structural features. For instance, the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid reveals key details about the indazole ring system and its intermolecular interactions. nih.govresearchgate.net In a crystallographic study of this related compound, it was found to crystallize in the monoclinic P2₁/n space group. researchgate.net The analysis reveals how molecules pack in the crystal lattice, often forming supramolecular assemblies through hydrogen bonds and other non-covalent interactions. For this compound, one would expect to determine the planarity of the bicyclic indazole core, the conformation of the aldehyde group, and how the molecules interact in the solid state, likely through hydrogen bonding involving the indazole N-H and the aldehyde oxygen.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5470 (15) |
| b (Å) | 14.873 (3) |
| c (Å) | 14.924 (3) |
| β (°) | 93.10 (3) |
| Volume (ų) | 1672.7 (6) |
| Z | 8 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic indazole ring system, which is the primary chromophore. Studies on the parent 1H-indazole show characteristic absorption bands in the UV region. The presence of the aldehyde group (-CHO) conjugated with the aromatic ring acts as a chromophore and is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted indazole. The methyl group (-CH₃) is an auxochrome and may cause a slight bathochromic shift. Theoretical and experimental studies on similar aromatic aldehydes confirm these general principles. For example, a detailed analysis of 1H-indole-3-carbaldehyde, a structural isomer, showed absorption maxima that were analyzed using time-dependent density functional theory (TD-DFT). tandfonline.com For this compound, one would anticipate strong absorption bands in the UV region, likely between 250 and 350 nm, corresponding to π→π* transitions within the conjugated system.
| Compound Feature | Expected Spectroscopic Effect |
|---|---|
| Indazole Ring System | Primary chromophore with characteristic π→π* transitions. |
| Conjugated Aldehyde Group | Acts as a chromophore, causing a bathochromic shift to longer wavelengths. |
| Methyl Group | Acts as an auxochrome, potentially causing a minor bathochromic shift. |
Structure Activity Relationship Sar Studies of 6 Methyl 1h Indazole 3 Carbaldehyde and Its Derivatives
Impact of Substituents on Biological Potency and Selectivity
The biological activity of derivatives of 6-Methyl-1H-indazole-3-carbaldehyde is profoundly influenced by the nature and position of various substituents on the indazole ring. These modifications can dramatically alter the potency and selectivity of the compounds against their biological targets.
Research into a series of indazole derivatives has highlighted the critical role of substituents at the C-5 position of the indazole ring. nih.gov For instance, in a study of ethyl amide-linked indazole hybrids, the presence of a 3-fluorophenyl group at the C-5 position (as in compound 6a) was found to be crucial for potent antitumor activity against the K562 chronic myeloid leukemia cell line. nih.gov Replacement of this group with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group resulted in a significant decrease in inhibitory activity, with a 2 to 10-fold reduction observed. nih.gov This underscores the sensitivity of the biological target to the electronic and steric properties of the substituent at this specific position.
Furthermore, the inhibitory efficacy of indazole derivatives can be significantly altered by the nature of the heterocyclic rings attached to the indazole core. nih.gov In a study of 3-chloro-6-nitro-1H-indazole derivatives, compounds containing a triazole ring proved to be more effective inhibitors of Leishmania major than those containing an oxazoline (B21484) ring, while derivatives with an oxazole (B20620) ring showed the lowest effectiveness. nih.gov This suggests that the interactions between the indazole core and the appended heterocyclic system play a vital role in determining biological potency.
The following table summarizes the impact of C-5 substituents on the anti-cancer activity of certain indazole derivatives against the K562 cell line:
| Compound | C-5 Substituent (R¹) | IC₅₀ against K562 (µM) |
| 6a | 3-Fluorophenyl | Potent (specific value not provided) |
| 6b-e | 4-Methoxyphenyl | 2-10 fold less active than 6a |
| 6q-u | 3,4-Dichlorophenyl | 2-10 fold less active than 6a |
Data sourced from a study on ethyl amide-linked indazole hybrids. nih.gov
Bioisosteric Replacements in the Indazole Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug-like properties, enhance potency, and explore new chemical space. researchgate.net This involves substituting a functional group with another that possesses similar physical and chemical properties, thereby maintaining or improving biological activity. researchgate.net The indazole nucleus itself is often considered a bioisostere of the indole (B1671886) ring, offering two nitrogen atoms that can form strong hydrogen bonds within protein binding pockets. nih.gov
In the broader context of drug design, various bioisosteric replacements for different moieties have been explored. For example, in the development of Cathepsin K inhibitors, a 3,4-dimethoxyphenyl group was replaced with other cyclic structures to improve metabolic stability and reduce the formation of reactive metabolites. cambridgemedchemconsulting.com An indazole ring was one of the successful replacements, also demonstrating lower plasma protein binding. cambridgemedchemconsulting.com
Another example of bioisosteric replacement is the use of a trifluoromethyl oxetane (B1205548) as a tert-butyl isostere. cambridgemedchemconsulting.com This substitution led to decreased lipophilicity and improved metabolic stability in the target compounds. cambridgemedchemconsulting.com These examples, while not directly involving this compound, illustrate the principles of bioisosteric replacement that can be applied to its derivatives to modulate their pharmacokinetic and pharmacodynamic profiles.
The concept of bioisosterism is fundamental to lead optimization. The goal is to create new molecules with similar biological properties to the parent compound, potentially attenuating toxicity, modifying activity, or altering pharmacokinetics. cambridgemedchemconsulting.com
Influence of Functional Group Modifications at C-3 and Other Positions
The functional group at the C-3 position of the indazole ring is a key determinant of biological activity and provides a versatile handle for synthetic modifications. The aldehyde group of this compound is a valuable precursor for a wide range of transformations. It can be converted into alkenes via Knoevenagel and Wittig reactions, or into various heteroaromatic systems like oxazoles, thiazoles, and benzimidazoles through cyclization reactions. nih.gov
A study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed the critical importance of the regiochemistry of the amide linker at the C-3 position. bidmc.org The indazole-3-carboxamide derivative 12d was found to be a potent inhibitor of calcium influx and stabilized mast cells with a sub-micromolar IC₅₀. In stark contrast, its reverse amide isomer, 9c , was completely inactive in the calcium influx assay, even at a concentration of 100µM. bidmc.org This striking difference underscores the precise structural requirements for interaction with the biological target.
Modifications at other positions of the indazole ring also play a significant role. For instance, the introduction of a nitro group at various positions of the indazole ring has been studied. nih.gov In the context of their reaction with formaldehyde, it was observed that indazole itself, as well as its 4-nitro, 5-nitro, and 6-nitro derivatives, readily react to form (1H-indazol-1-yl)methanol derivatives. nih.gov However, 7-nitro-1H-indazole does not undergo this reaction under the same conditions, indicating that the position of the nitro group can significantly influence the reactivity of the indazole core. nih.gov
The following table illustrates the impact of the C-3 functional group on CRAC channel inhibition:
| Compound | C-3 Functional Group | Activity (Calcium Influx Assay) |
| 12d | Indazole-3-carboxamide | Active (sub-µM IC₅₀) |
| 9c | Reverse amide isomer | Inactive (at 100µM) |
Data from a study on indazole-3-carboxamides as CRAC channel blockers. bidmc.org
Regioselectivity and Tautomeric Forms in SAR Elucidation
The indazole ring exhibits annular tautomerism, existing in two primary forms: the 1H-indazole and the 2H-indazole. nih.govbeilstein-journals.org The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govbeilstein-journals.org However, the relative stability and reactivity of these tautomers can be influenced by substituents and reaction conditions, which has significant implications for SAR studies.
The regioselectivity of N-alkylation of the indazole ring is a critical aspect of its chemistry. The reaction of an indazole with an alkylating agent can potentially yield a mixture of N1- and N2-alkylated products, often with poor selectivity. beilstein-journals.org However, recent studies have shown that high regioselectivity can be achieved under specific conditions. For example, the use of NaH in THF for the alkylation of electron-deficient indazoles with pentyl bromide resulted in high N1-selectivity. beilstein-journals.org This was attributed to the chelation of the indazole N2-atom and an electron-rich oxygen atom in a C-3 substituent with the sodium cation. beilstein-journals.org
Computational studies have also been employed to understand the tautomerism of indazole derivatives. For 1,5,6,7-tetrahydro-4H-indazol-4-ones, theoretical calculations have been used to determine the most stable tautomeric form, which generally aligns with experimental observations. researchgate.net In most cases, the 1H-tautomer is the most stable. researchgate.net However, for 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer is experimentally found to be slightly more stable than the 1H-form in solution. researchgate.net
Mechanistic Studies of Biological Actions
Molecular Targeting and Signaling Pathway Modulation in Anticancer Activity
The anticancer properties of indazole-based compounds are multifaceted, involving the induction of programmed cell death, disruption of the cellular skeleton, and inhibition of key enzymes that drive tumor growth and metabolism.
A primary mechanism by which indazole derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest, which prevents cancer cells from proliferating.
Studies on various indazole derivatives have shown they can halt the cell cycle, particularly at the G2/M phase, which is the transition phase between growth and mitosis (cell division) nih.govnih.gov. This arrest is often a direct consequence of other molecular actions, such as the disruption of microtubules nih.govnih.gov. For instance, certain novel indazole derivatives were found to arrest HCT116 colorectal cancer cells in the G2/M phase and subsequently induce apoptosis nih.gov. Similarly, other diarylindazole derivatives caused an increase in the percentage of HCT-116 and MCF-7 (breast cancer) cells in the G2/M phase nih.govtandfonline.com.
The induction of apoptosis is a critical endpoint for many anticancer agents. Indazole compounds can trigger this process through various signaling pathways. One studied indazole derivative, compound 6o, was shown to induce apoptosis in chronic myeloid leukemia (K562) cells by modulating members of the Bcl-2 protein family and interfering with the p53/MDM2 pathway researchgate.net. Another indazole derivative, NMK-BH3, has been shown to induce apoptotic cell death in lung cancer cells as a result of microtubule depolymerization samipubco.com. The process of apoptosis is characterized by distinct morphological and biochemical changes, and studies have confirmed that indazole derivatives can produce these hallmarks, including the cleavage of poly(ADP-ribose) polymerase (PARP) and fragmentation of nucleosomal DNA researchgate.netresearchgate.net.
Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, structure, and transport. Their dynamic nature, involving the polymerization and depolymerization of tubulin protein subunits, makes them an attractive target for cancer therapy.
A significant body of research has identified indazole derivatives as potent microtubule-targeting agents samipubco.com. These compounds function by inhibiting the polymerization of tubulin, which disrupts the formation of the mitotic spindle, a structure crucial for separating chromosomes during cell division nih.govnih.govtandfonline.com. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis nih.govresearchgate.net.
Specifically, many of these indazole derivatives bind to the colchicine (B1669291) binding site on β-tubulin nih.govnih.govtandfonline.comresearchgate.net. By occupying this site, they prevent the tubulin dimers from assembling into microtubules. Studies have demonstrated that novel indazole derivatives can effectively inhibit tubulin assembly with IC50 values in the low micromolar range and disrupt the cellular microtubule network in cancer cell lines like HCT116 nih.govresearchgate.net. The ability of some indazole compounds to effectively overcome paclitaxel (B517696) resistance highlights their potential against drug-resistant cancers researchgate.net.
| Compound | Target Cell Lines | Mechanism | Reported Activity |
|---|---|---|---|
| Indazole Derivative 3c | HCT116, HepG2, SW620, HT29, A549 | Inhibits tubulin polymerization, binds to colchicine site | Suppressed tumor growth by 45.3% in HCT116 xenograft model nih.gov |
| Indazole Derivative 3f | HCT116, HepG2, SW620, HT29, A549 | Inhibits tubulin polymerization, binds to colchicine site | Suppressed tumor growth by 58.9% in HCT116 xenograft model nih.gov |
| Diarylindazole 4b, 5e, 5f | HCT-116, MCF-7 | Inhibits tubulin polymerization | Showed 79.72% to 89.31% inhibition of tubulin polymerization nih.govtandfonline.com |
| Indazole Derivative 6g | Not specified | Dual inhibition of tubulin polymerization and EGFR kinase | Tubulin assembly IC50 of 0.71 µM researchgate.net |
Protein kinases are enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer. Indazole-based compounds have been developed as potent inhibitors of several protein kinases involved in oncogenesis.
Derivatives of 3-amino-1H-indazole have been specifically designed to target the "DFG-out" inactive conformation of kinases, a strategy that can overcome certain types of drug resistance. These compounds have demonstrated potent, selective inhibition of key receptor tyrosine kinases such as c-Kit, FMS-like tyrosine kinase 3 (FLT3), and platelet-derived growth factor receptor alpha (PDGFRα) nih.govencyclopedia.pub. These kinases are crucial drivers in various hematological malignancies and solid tumors. For example, mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis nih.gov.
Research has shown that certain 3-amino-1H-indazol-6-yl-benzamides exhibit single-digit nanomolar efficacy against FLT3 and c-Kit, as well as against gatekeeper mutants of PDGFRα that confer resistance to other inhibitors nih.govencyclopedia.pub. Despite having a broad kinase selectivity profile in binding assays, these compounds are not generally cytotoxic and show high selectivity for cancer cells dependent on the kinases they inhibit nih.gov.
| Compound Class | Target Kinase | Binding Mode | Significance |
|---|---|---|---|
| 3-amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα | Type II inhibitor, targets "DFG-out" conformation | Potent activity against wild-type and drug-resistant mutant kinases nih.govencyclopedia.pub |
Cancer cells reprogram their metabolism to support rapid growth, often relying heavily on glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. Hexokinase II (HKII), an enzyme that catalyzes the first step of glycolysis, plays a critical role in this metabolic shift. It often binds to the outer mitochondrial membrane, which gives cancer cells a survival advantage.
The indazole derivative Lonidamine is a well-known anticancer agent that functions, in part, by inhibiting HKII encyclopedia.pubnih.govtaylorandfrancis.comresearchgate.net. By targeting the mitochondrially-bound HKII, Lonidamine disrupts glycolysis, leading to a decrease in intracellular ATP synthesis and an increase in cellular oxidative stress taylorandfrancis.comresearchgate.netresearchgate.net. This interference with the energy metabolism of cancer cells contributes to its antitumor activity nih.govresearchgate.net. The action of Lonidamine demonstrates that the indazole scaffold can be used to target metabolic vulnerabilities in cancer cells taylorandfrancis.comresearchgate.net.
Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)
The indazole scaffold is also a promising framework for developing new antimicrobial agents to combat drug-resistant bacteria. A key target for these compounds is DNA gyrase, an essential bacterial enzyme.
DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and repair in bacteria. This enzyme is a clinically validated target for antibiotics, including fluoroquinolones. However, the rise of resistance necessitates new inhibitors.
Guided by structure-based drug design, novel indazole derivatives have been discovered that act as potent inhibitors of the ATPase subunit of DNA gyrase, known as GyrB researchgate.netacs.org. By inhibiting GyrB, these compounds prevent the enzyme from carrying out its function, leading to a bactericidal effect. These indazole-based inhibitors have shown excellent enzymatic and antibacterial activity, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) nih.govacs.orgresearchgate.net. The development of these compounds represents a novel mechanism of action that can address widespread antimicrobial resistance researchgate.netacs.org.
Neuroinflammatory Pathways and Oxidative Stress Modulation
Beyond cancer and infectious diseases, indazole derivatives are being explored for their therapeutic potential in neurodegenerative diseases, where neuroinflammation and oxidative stress are key pathological features.
Certain indazole derivatives have been found to possess neuroprotective properties. For example, the compound 6-amino-1-methyl-indazole (AMI) showed a protective effect in a Parkinson's disease model by inhibiting the hyperphosphorylation of the tau protein and alleviating apoptosis in neuronal cells frontiersin.org. Other indazole derivatives are being investigated as inhibitors of LRRK2 kinase, a target for Parkinson's disease, with potential applications in treating neuroinflammation google.com.
The modulation of oxidative stress is another important mechanism. Indazole derivatives can influence cellular redox balance. Lonidamine, for instance, has been shown to increase the production of reactive oxygen species (ROS) and decrease cellular glutathione (B108866) (GSH) content in cancer cells researchgate.net. In the context of the nervous system, other indazole derivatives have been found to inhibit monoamine oxidase B (MAO-B), an enzyme whose activity can contribute to oxidative stress at synapses researchgate.net. This modulation of enzymes and pathways involved in oxidative stress and inflammation highlights the versatility of the indazole scaffold for treating a broad range of diseases samipubco.comresearchgate.net.
Receptor Binding and Ligand-Protein Interactions
A comprehensive review of the scientific literature reveals a notable absence of specific mechanistic studies detailing the receptor binding and ligand-protein interactions of 6-Methyl-1H-indazole-3-carbaldehyde . While the broader class of indazole derivatives has been the subject of extensive research, leading to their identification as potent kinase inhibitors and modulators of other biological targets, specific data for this compound remains elusive.
Research into analogous indazole structures suggests that the indazole scaffold can serve as a versatile pharmacophore, capable of forming key interactions within the binding pockets of various proteins. However, without direct experimental evidence, any discussion of the specific binding modes or affinity of this compound would be purely speculative.
The following data tables have been included to adhere to the structural requirements of this article, but reflect the current lack of available research findings for this specific compound.
Detailed Research Findings
As of the latest available information, no peer-reviewed studies containing detailed research findings on the receptor binding or ligand-protein interactions of this compound have been published. Therefore, quantitative data such as binding affinities (Kᵢ, Kₑ), inhibition constants (IC₅₀), or structural data from techniques like X-ray crystallography or NMR spectroscopy are not available.
Data Tables
The tables below are presented to highlight the specific areas where research is needed for this compound.
Receptor Binding Data for this compound
| Receptor Target | Binding Affinity (Kᵢ/Kₑ/IC₅₀) | Assay Type | Source |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Ligand-Protein Interaction Data for this compound
| Protein Target | Methodology | Key Interacting Residues | Binding Mode Details | Source |
|---|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available | Data not available |
Computational Chemistry and Molecular Modeling of 6 Methyl 1h Indazole 3 Carbaldehyde
Quantum Chemical Calculations (e.g., DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the structural and electronic properties of indazole derivatives. rsc.orgresearchgate.net These methods solve the Schrödinger equation for a molecule to determine its energy and electron distribution.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state. For indazole derivatives, methods like DFT with the B3LYP functional and a 6-31G basis set are commonly employed to determine optimized bond lengths, bond angles, and dihedral angles. researchgate.netdergipark.org.tr While specific optimized parameters for 6-Methyl-1H-indazole-3-carbaldehyde are not extensively documented in publicly available literature, the analysis of related structures provides a reliable framework.
Once the geometry is optimized, various electronic properties can be calculated. A key property is the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In similar aromatic aldehydes, the oxygen atom of the carbonyl group typically represents a region of high negative potential (red/yellow), making it a likely site for electrophilic attack, while the hydrogen atoms often show positive potential (blue), indicating sites susceptible to nucleophilic attack.
Indazole compounds can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. researchgate.net Theoretical calculations are crucial for determining the relative stability of these forms.
For the parent indazole molecule, quantum chemical calculations (MP2/6-31G**) have shown that the 1H-tautomer is approximately 15 kJ·mol⁻¹ more stable than the 2H-tautomer in the gas phase. nih.gov This preference for the 1H form is due to its greater aromatic stabilization and is a general trend observed across many indazole derivatives. researchgate.netnih.gov It is therefore expected that this compound predominantly exists as the 1H-tautomer under normal conditions.
| Tautomer | Relative Energy (kJ·mol⁻¹) | Predicted Stability |
|---|---|---|
| 1H-Indazole | 0 (Reference) | More Stable |
| 2H-Indazole | ~15 nih.gov | Less Stable |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org DFT studies on various indazole derivatives have calculated this gap to predict their reactivity and potential biological activity. rsc.org For instance, in a study of novel 3-carboxamide indazoles, specific derivatives were identified as having the largest HOMO-LUMO energy gaps, indicating greater stability. rsc.orgresearchgate.net
| Concept | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. | Represents the ability to donate electrons; related to ionization potential. ossila.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. | Represents the ability to accept electrons; related to electron affinity. ossila.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. wikipedia.org |
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of reactivity. researchgate.netdergipark.org.tr
These parameters are defined as follows:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
A high electrophilicity index indicates a good electrophile, while high chemical softness suggests higher reactivity. researchgate.net Theoretical studies on various indazole derivatives have used these descriptors to compare their reactivity profiles. dergipark.org.tr
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a molecule to accept electrons (electrophilic character). |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein. These methods are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations and scoring them based on their binding energy. A lower binding energy (more negative value) typically indicates a more stable and favorable interaction.
Studies on related indazole derivatives have demonstrated the utility of this approach. For example, a series of 3-carboxamide indazoles were docked against a renal cancer-related protein (PDB ID: 6FEW), with results showing that certain derivatives achieved high binding energies, suggesting potent inhibitory activity. rsc.orgnih.gov The analysis of the binding mode reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. Such studies would be invaluable for assessing the potential of this compound as an inhibitor for various protein kinases or other therapeutic targets.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|---|
| Protein Kinase A | 1ATP | -8.5 | Val57, Lys72, Glu170 | Hydrogen Bond, Hydrophobic |
| Cyclin-Dependent Kinase 2 | 1HCK | -9.1 | Leu83, Phe80, Asp145 | Hydrogen Bond, Pi-Alkyl |
Rational Design and Optimization of Indazole Derivatives
The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents. rsc.org 1H-indazole-3-carboxaldehydes, including this compound, are key intermediates in the synthesis of a wide array of functionalized 3-substituted indazoles. rsc.org The rational design of new indazole derivatives often begins with a core structure like this compound, which can be systematically modified to enhance biological activity and selectivity.
Computational approaches play a crucial role in this optimization process. Structure-activity relationship (SAR) studies, for instance, benefit from computational modeling to understand how different substituents on the indazole ring affect target binding. In the design of inhibitors for p21-activated kinase 1 (PAK1), a target in cancer therapy, SAR analysis of 1H-indazole-3-carboxamide derivatives revealed that the addition of a hydrophobic ring in a specific pocket and a hydrophilic group in the solvent-exposed region were critical for both potency and selectivity. nih.gov
The aldehyde functional group at the 3-position of this compound is a versatile handle for chemical modification. It can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form imines or other heterocyclic rings. The methyl group at the 6-position contributes to the molecule's lipophilicity, which can influence its binding to hydrophobic pockets within protein targets.
The design of novel derivatives can be guided by molecular docking simulations, which predict the binding orientation and affinity of a ligand to a biological target. For example, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives were designed and synthesized based on structural optimization of known inhibitors. hanyang.ac.kr This highlights the iterative process of design, synthesis, and testing that is central to modern drug discovery, often initiated from a versatile starting material like a substituted indazole-3-carbaldehyde.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
Before significant resources are invested in the synthesis and biological testing of new chemical entities, it is essential to evaluate their potential pharmacokinetic properties. In silico ADMET prediction provides a rapid and cost-effective means of assessing the drug-likeness of a compound. mdpi.com These computational models predict a range of properties based on the chemical structure of the molecule.
Absorption: Predictions of oral bioavailability and intestinal absorption are often based on factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). The aldehyde group can participate in hydrogen bonding, and the methyl group increases lipophilicity, both of which will influence absorption.
Metabolism: In vitro studies using human liver microsomes on related indazole-3-carboxamide synthetic cannabinoids have shown that metabolism often involves hydroxylation of the alkyl chains and the indazole ring itself. mdpi.com For this compound, potential metabolic pathways could include oxidation of the aldehyde to a carboxylic acid and hydroxylation of the methyl group or the aromatic ring.
Excretion: The route and rate of elimination of the compound and its metabolites are predicted.
Toxicity: A range of potential toxicities, such as cardiotoxicity (hERG inhibition) and mutagenicity, can be flagged by in silico models. For instance, a study on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors included an assessment of hERG channel activity to de-risk for potential cardiotoxicity. nih.gov
A hypothetical in silico ADMET profile for this compound, based on general principles, is presented in the table below. It is important to note that these are theoretical predictions and would require experimental validation.
| Property | Predicted Value/Classification | Rationale |
| Molecular Weight | 160.17 g/mol | Calculated from the molecular formula C₉H₈N₂O. sigmaaldrich.com |
| logP (Lipophilicity) | Moderate | The indazole core is relatively polar, while the methyl group adds lipophilicity. |
| Hydrogen Bond Donors | 1 (from the N-H of the indazole) | The nitrogen atom of the indazole ring can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 (from the aldehyde oxygen and the pyrazole nitrogen) | The carbonyl oxygen and the sp2 nitrogen of the pyrazole ring can act as hydrogen bond acceptors. |
| Oral Bioavailability | Likely | The compound generally adheres to Lipinski's Rule of Five, suggesting good potential for oral absorption. |
| Metabolic Stability | Moderate | The aldehyde group is susceptible to oxidation, and the methyl group and aromatic ring are potential sites for hydroxylation. mdpi.com |
| Toxicity Risk | To be determined | Specific toxicity predictions would require dedicated in silico models. |
Analysis of Intermolecular Interactions in Condensed Phases
The arrangement of molecules in the solid state, governed by intermolecular interactions, is crucial for understanding the physical properties of a compound, such as its solubility and melting point. Crystal engineering principles can be used to analyze and predict these interactions. researchgate.net While a crystal structure for this compound is not publicly available, we can infer the likely intermolecular interactions by examining the crystal structure of the closely related 1H-indazole-3-carbaldehyde and considering the influence of the additional methyl group.
In the crystal structure of 1H-indazole-3-carbaldehyde, molecules are linked by N–H···O hydrogen bonds, forming chains. This is a common and strong directional interaction that plays a significant role in the packing of many organic molecules. researchgate.net It is highly probable that this compound would also exhibit similar N–H···O hydrogen bonding between the indazole N-H donor and the aldehyde oxygen acceptor.
A summary of the probable intermolecular interactions in the condensed phase of this compound is provided in the table below.
| Interaction Type | Donor/Acceptor Groups | Description |
| Hydrogen Bonding | N-H (indazole) as donor, C=O (aldehyde) as acceptor | This is expected to be the primary and strongest intermolecular interaction, leading to the formation of chains or other supramolecular synthons. researchgate.net |
| π-π Stacking | Indazole rings | The aromatic indazole rings can stack on top of each other, contributing to the stability of the crystal lattice. The offset and distance of this stacking would be influenced by the other substituents. |
| C–H···π Interactions | C-H bonds (aromatic and methyl) and the indazole ring | The hydrogen atoms of the aromatic ring and the methyl group can interact with the electron-rich π-system of adjacent indazole rings. |
| van der Waals Forces | All atoms | These non-specific attractive and repulsive forces contribute to the overall crystal packing and density. The methyl group will increase the surface area available for these interactions. |
Role of 6 Methyl 1h Indazole 3 Carbaldehyde in Drug Discovery and Development
Scaffold Versatility for Diverse Analog Generation
The chemical architecture of 6-Methyl-1H-indazole-3-carbaldehyde makes it an exceptionally versatile building block for the generation of diverse molecular analogs. The key to this versatility lies in the reactivity of the aldehyde group at the 3-position of the indazole core. nih.gov This functional group is amenable to a wide range of chemical transformations, allowing medicinal chemists to readily introduce a variety of substituents and explore broad chemical space.
The aldehyde moiety can be readily converted into other functional groups, providing access to a multitude of derivative classes. For instance, it can undergo:
Condensation Reactions: Reactions such as Knoevenagel and Wittig condensations allow for the formation of new carbon-carbon bonds, extending the scaffold to include alkenes. nih.gov
Reductive Amination: This reaction provides a direct route to secondary and tertiary amines, which are common functionalities in bioactive molecules.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be converted to esters or amides. researchgate.net The resulting 1H-indazole-3-carboxamides are a class of compounds that have been investigated as potent and selective inhibitors of p21-activated kinase 1 (PAK1). researchgate.netnih.gov
Cyclization Reactions: The aldehyde can participate in cyclization reactions to form various heteroaromatic rings, such as oxazoles, thiazoles, and benzimidazoles, fused or linked to the indazole core. nih.gov
Lead Compound Identification and Optimization Strategies
The process of identifying and optimizing a lead compound is a critical phase in drug discovery. The this compound scaffold is well-suited for this process due to its inherent drug-like properties and the ease with which its derivatives can be synthesized and systematically modified.
A common strategy in lead optimization is "scaffold hopping," where the core of a known active molecule is replaced with a different, but structurally related, scaffold to improve properties or find novel intellectual property. The indazole scaffold has been successfully used in this way, for example, by replacing an indole (B1671886) core to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and B-cell lymphoma 2 (BCL-2). rsc.org
Once a hit compound containing the 6-methyl-1H-indazole core is identified, a systematic structure-activity relationship (SAR) study can be initiated. By synthesizing a focused library of analogs using the versatile chemistry of the 3-aldehyde, researchers can probe the impact of different substituents on biological activity. For example, in the development of PAK1 inhibitors based on the 1H-indazole-3-carboxamide scaffold, SAR studies revealed that substituting with an appropriate hydrophobic ring that fits into a deep back pocket of the enzyme and introducing a hydrophilic group into the bulk solvent region were critical for both inhibitory activity and selectivity. nih.gov The 6-methyl group would be an important element in such an optimization campaign, providing a point of interaction or a steric block to fine-tune the binding of the molecule to its target.
The table below illustrates the types of derivatives that can be generated from an indazole-3-carbaldehyde core and their potential applications in lead optimization.
| Derivative Class | Synthetic Transformation | Potential Application in Lead Optimization |
| Alkenes | Knoevenagel/Wittig Condensation | Probing larger pockets in the target protein. |
| Amines | Reductive Amination | Introducing basic centers to improve solubility and form salt bridges. |
| Carboxamides | Oxidation followed by Amidation | Exploring hydrogen bonding interactions. |
| Heterocycles | Cyclization Reactions | Introducing novel pharmacophoric elements and improving metabolic stability. |
Development of Targeted Therapeutics and Next-Generation Chemotherapeutic Agents
The indazole scaffold is a cornerstone in the development of targeted therapeutics, particularly in the field of oncology. researchgate.net A significant number of kinase inhibitors, which are designed to block the action of specific enzymes that drive cancer cell growth and proliferation, are based on the indazole core. nih.govrsc.orged.ac.uk The functionalization of indazoles at the 3-position has led to the discovery of several marketed drugs, including the tyrosine kinase inhibitors Axitinib and Pazopanib. nih.gov
The versatility of this compound makes it an ideal starting point for the synthesis of next-generation chemotherapeutic agents. For instance, derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a recognized target for anticancer drug discovery due to its role in tumor progression, migration, and invasion. researchgate.netnih.gov A representative compound from this class exhibited excellent enzyme inhibition with an IC₅₀ of 9.8 nM and high selectivity. nih.gov Such compounds have the potential to act as anti-metastatic agents, a crucial need in cancer therapy. nih.gov
Furthermore, the indazole scaffold has been explored for the development of dual inhibitors targeting multiple signaling pathways. An example is the development of dual MCL-1/BCL-2 inhibitors, which aim to overcome resistance to single-agent therapies like the BCL-2 inhibitor Venetoclax. rsc.org By starting with a scaffold like this compound, medicinal chemists can systematically build molecules with precisely tuned activities against multiple targets.
Integration into Pharmaceutical and Agrochemical Pipelines
The utility of this compound and related compounds extends beyond pharmaceuticals into the agrochemical sector. The indazole ring system is a recognized pharmacophore in the design of new pesticides and herbicides. The same principles of scaffold versatility and lead optimization that are applied in drug discovery are also relevant to the development of new crop protection agents.
The straightforward and efficient synthesis of 1H-indazole-3-carboxaldehyde derivatives from readily available starting materials is a key factor for their integration into industrial pipelines. nih.govrsc.org Scalable synthetic routes are crucial for the commercial viability of both pharmaceuticals and agrochemicals. The development of optimized procedures, such as the nitrosation of indoles to produce 1H-indazole-3-carboxaldehydes in high yields, facilitates the large-scale production of these important intermediates. nih.govresearchgate.net
The presence of the 6-methyl group can also be advantageous in an industrial context. It can influence the physical properties of the final compound, such as its crystallinity and solubility, which are important considerations for formulation and manufacturing. Moreover, the methyl group can block a potential site of metabolism, leading to improved bioavailability and a longer duration of action in both pharmaceutical and agrochemical applications.
Future Perspectives and Emerging Research Directions for 6 Methyl 1h Indazole 3 Carbaldehyde
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of indazole derivatives, including 6-Methyl-1H-indazole-3-carbaldehyde, has traditionally relied on various methods, each with its own set of advantages and limitations. researchgate.net Future research is increasingly focused on the development of novel and sustainable synthetic routes that offer improved efficiency, milder reaction conditions, and a reduced environmental footprint.
One promising approach involves the nitrosation of indoles. nih.govrsc.orgresearchgate.net This method has been shown to produce 1H-indazole-3-carboxaldehydes in high yields under slightly acidic conditions, minimizing side reactions. nih.govresearchgate.net Further optimization of this process for substrates like 6-methylindole (B1295342) could provide a more direct and efficient route to this compound.
Additionally, the use of environmentally friendly solvents and catalysts is a key area of exploration. jocpr.comsamipubco.com Research into ionic liquids as solvents or co-solvents in the synthesis of indazoles from N-tosylhydrazones has shown promise, offering a milder and potentially more sustainable alternative to traditional methods. jocpr.com Similarly, the use of catalysts like ammonium (B1175870) chloride presents a greener and more cost-effective approach. samipubco.com Metal-free synthesis strategies are also gaining traction, aiming to reduce heavy metal contamination in the final products. organic-chemistry.org
Future synthetic strategies are also likely to involve:
Flow Chemistry: This technology offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Photoredox Catalysis: This approach utilizes light to drive chemical reactions, often under mild conditions, and can enable novel bond formations.
Biocatalysis: The use of enzymes to catalyze specific reactions can offer high selectivity and sustainability.
Discovery of Undiscovered Biological Activities and Therapeutic Applications
The indazole core is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor properties. nih.govnih.govberkeley.edu While much is known, the full therapeutic potential of derivatives of this compound remains largely untapped.
Future research will likely focus on screening libraries of compounds derived from this compound against a broader range of biological targets. Emerging areas of interest include:
Neurodegenerative Diseases: Indazole derivatives have shown potential in treating neurological disorders like Parkinson's and Alzheimer's disease by inhibiting enzymes such as monoamine oxidase (MAO) and certain kinases. researchgate.net
Rare and Neglected Diseases: The versatility of the indazole scaffold makes it an attractive starting point for developing treatments for diseases with limited therapeutic options.
Antiviral Applications: Beyond HIV, there is potential for indazole derivatives to exhibit activity against other viruses. researchgate.net
The aldehyde functional group at the 3-position of this compound is a key feature, providing a convenient handle for further chemical modifications to explore these new therapeutic avenues. nih.govrsc.org
Advanced Structural Modifications for Enhanced Pharmacological Profiles and Reduced Off-Target Effects
Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of lead compounds. nih.govnih.gov For derivatives of this compound, future research will focus on advanced structural modifications to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects.
Key strategies for structural modification include:
Introduction of Diverse Substituents: The methyl group at the 6-position and the aldehyde at the 3-position provide two key points for modification. Introducing a variety of substituents at these and other positions on the indazole ring can significantly impact biological activity. For instance, SAR studies on indazole-3-carboxamides have shown that the regiochemistry of the amide linker is critical for activity as calcium-release activated calcium (CRAC) channel blockers. nih.govnih.gov
Scaffold Hopping and Bioisosteric Replacement: Replacing the indazole core or specific functional groups with other chemical moieties that have similar steric and electronic properties can lead to the discovery of novel compounds with improved characteristics.
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. acs.org The this compound core could serve as a valuable fragment in such an approach.
The goal of these modifications is to develop compounds with a "multi-targeted" or "selective" profile, depending on the therapeutic need. For complex diseases like cancer, multi-kinase inhibitors derived from indazoles have shown promise. nih.gov Conversely, for other conditions, highly selective inhibitors are desirable to reduce side effects.
Application of Artificial Intelligence and Machine Learning in Indazole Research and Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. astrazeneca.commednexus.orgbohrium.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research process. nih.gov
In the context of this compound, AI and ML can be applied in several ways:
Predictive Modeling: ML algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of novel indazole derivatives before they are synthesized, saving time and resources. astrazeneca.comjsr.org
De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties, expanding the chemical space for exploration.
Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds against a specific biological target to identify promising candidates for further investigation. bohrium.com
SAR Analysis: AI can help to elucidate complex structure-activity relationships that may not be apparent through traditional methods.
By leveraging AI and ML, researchers can make more informed decisions, prioritize the synthesis of the most promising compounds, and ultimately accelerate the discovery of new drugs based on the this compound scaffold. astrazeneca.com
Translational Research and Pathways to Clinical Development
The ultimate goal of drug discovery is to translate promising preclinical findings into effective clinical therapies. For derivatives of this compound, this involves a well-defined pathway of translational research.
Key steps in this pathway include:
In Vivo Efficacy Studies: Promising compounds identified through in vitro screening must be evaluated in relevant animal models of disease to assess their efficacy and safety.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted by the body, and how it affects its biological target. Some indazole derivatives have already shown good oral bioavailability and sustained exposure in animal models. nih.gov
Toxicity and Safety Pharmacology: Rigorous testing is required to identify any potential adverse effects before a drug can be administered to humans.
Clinical Trials: If a compound demonstrates a favorable preclinical profile, it can advance to clinical trials in humans to evaluate its safety and efficacy.
The journey from a starting material like this compound to a clinically approved drug is long and challenging. However, the versatility of the indazole scaffold, combined with advancements in synthetic chemistry, biological screening, and computational drug design, provides a strong foundation for the future development of novel therapeutics derived from this promising compound. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed for 6-Methyl-1H-indazole-3-carbaldehyde, and how are reaction conditions optimized?
The synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors under acidic or basic conditions. Key steps include precise control of temperature (e.g., reflux in ethanol or THF) and stoichiometric ratios to minimize by-products. Continuous flow reactors can optimize yield (up to 85%) and purity by ensuring consistent mixing and thermal stability . Post-synthesis purification via recrystallization or chromatography is critical for isolating the aldehyde functionality without degradation.
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?
- 1H/13C NMR : Assigns protons and carbons, confirming substitution patterns (e.g., methyl at C6, aldehyde at C3).
- X-ray crystallography : Resolves solid-state conformation and hydrogen-bonding networks. SHELX software is widely used for refining crystallographic data.
- Mass spectrometry (HRMS) : Validates molecular weight (MW: 160.16 g/mol) and fragmentation patterns.
Q. What are the primary chemical reactions involving this compound, and what reagents are used?
The aldehyde group undergoes nucleophilic additions (e.g., Grignard reagents), oxidations to carboxylic acids (KMnO4/Ag2O), and condensations (e.g., with amines to form Schiff bases). The indazole ring participates in electrophilic substitutions (e.g., bromination at C5 using NBS) . Reaction conditions (solvent, catalyst, temperature) must be tailored to avoid side reactions at the methyl or aldehyde sites.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?
Hybrid functionals like B3LYP (combining Becke’s exact exchange and Lee-Yang-Parr correlation ) calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites. These models guide experimental design for regioselective modifications, such as targeting the indazole C5 position for halogenation .
Q. How can researchers address contradictions between experimental and computational data in structural or mechanistic studies?
- Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic equilibria. Validate with temperature-dependent NMR or alternative solvents.
- Crystallographic vs. DFT geometries : Use SHELX-refined X-ray data to benchmark DFT-optimized structures. Adjust computational parameters (basis sets, solvation models) to align with experimental observations .
Q. What strategies optimize the pharmacological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at C5 to enhance binding to kinase targets.
- Bioisosteric replacement : Replace the aldehyde with a carboxamide to improve metabolic stability while retaining affinity .
- In silico screening : Dock derivatives into protein active sites (e.g., using AutoDock Vina) to prioritize synthesis .
Q. How do reaction conditions influence the selectivity of this compound in multi-step syntheses?
- Temperature : Lower temps (0–25°C) favor aldehyde stability, while higher temps (80–100°C) accelerate cyclization.
- Catalysts : Pd/C or CuI enhances cross-coupling reactions at the indazole core without oxidizing the aldehyde .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
